3-Acetyl-7-Methyl-6-azaindole

Cannabinoid Receptor Allosteric Modulation Bioisostere Evaluation

Kinase drug discovery requires azaindole isomers with precise hydrogen-bonding geometry-7-azaindole analogs fail where 6-azaindole retains activity. 3-Acetyl-7-methyl-6-azaindole (C₁₀H₁₀N₂O, MW 174.20) provides: - 6-Azaindole core (pyrrolo[2,3-c]pyridine) for distinct hinge-binding orientation - 3-Acetyl H-bond acceptor for catalytic residue engagement (Asp64/Asp116) - 7-Methyl group to direct alkylation regioselectivity & modulate lipophilicity Validated in Bcr-Abl composition-of-matter patents (US 12,240,846). Supplied as research intermediate with analytics.

Molecular Formula C10H10N2O
Molecular Weight 174.20 g/mol
Cat. No. B11743751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Acetyl-7-Methyl-6-azaindole
Molecular FormulaC10H10N2O
Molecular Weight174.20 g/mol
Structural Identifiers
SMILESCC1=NC=CC2=C1NC=C2C(=O)C
InChIInChI=1S/C10H10N2O/c1-6-10-8(3-4-11-6)9(5-12-10)7(2)13/h3-5,12H,1-2H3
InChIKeyXAATXCHGBGQSJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Acetyl-7-Methyl-6-azaindole Properties and Sourcing


3-Acetyl-7-Methyl-6-azaindole (CAS 1427502-61-1; IUPAC: 1-(7-methyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone) is a heterocyclic small molecule (C₁₀H₁₀N₂O; MW 174.20 g/mol) belonging to the 6-azaindole (pyrrolo[2,3-c]pyridine) subclass . As a bioisostere of indole bearing an extra ring nitrogen, the 6-azaindole scaffold has been demonstrated to modulate physicochemical properties including aqueous solubility and kinase hinge-region binding geometry [1]. The compound is primarily employed as a research intermediate in medicinal chemistry programs targeting protein kinases, with the 3-acetyl substituent serving as a hydrogen-bond acceptor and derivatization handle and the 7-methyl group influencing alkylation regioselectivity and lipophilicity [2].

6-Azaindole core for kinase hinge-binding scaffold design
3-Acetyl group as hydrogen-bond acceptor and derivatization handle
7-Methyl modulates regioselective alkylation and lipophilicity

Why 3-Acetyl-7-Methyl-6-azaindole Is Irreplaceable


Within the azaindole family, the four positional isomers (4-, 5-, 6-, and 7-azaindole) exhibit fundamentally distinct hydrogen-bonding geometries and kinase hinge-binding orientations that preclude generic substitution [1]. The 6-azaindole scaffold (pyrrolo[2,3-c]pyridine) differs critically from the more common 7-azaindole: in CB1 allosteric modulator programs, 6-azaindole-2-carboxamides retained allosteric activity while 7-azaindole analogs completely lost CB1 binding, demonstrating that isomer selection is not interchangeable [2]. Furthermore, the 7-methyl substituent on the 6-azaindole core alters alkylation regioselectivity compared to unsubstituted 6-azaindole due to steric and charge-distribution effects in the transition state [3]. The 3-acetyl group introduces a ketone functionality that participates in hydrogen bonding with catalytic residues (e.g., Asp64, Asp116) in kinase active sites and serves as a site for further functionalization . These three structural features—6-azaindole core, 7-methyl group, and 3-acetyl substituent—collectively determine target engagement, physicochemical properties, and synthetic utility; substitution with any analog lacking one or more of these features would alter binding affinity, solubility, or downstream derivatization pathways.

This Product
6-Azaindole core retains CB1 allosteric binding; 7-azaindole loses activity entirely
vs
7-Azaindole Isomers
May shift hinge-binding geometry and abolish target engagement
This Product
7-Methyl group directs alkylation pattern via steric/charge effects
vs
Unsubstituted 6-Azaindole
Alkylation regioselectivity may differ, altering derivatization outcome

3-Acetyl-7-Methyl-6-azaindole vs. Analogs: Key Evidence


CB1 Allosteric Modulation: 6- vs 7-Azaindole

Direct comparison of 6-azaindole-2-carboxamides versus 7-azaindole-2-carboxamides in CB1 receptor assays revealed a binary functional divergence: 7-azaindole analogs completely lost CB1 binding capacity, whereas 6-azaindole analogs (e.g., 3c and 3d) retained binding and allosteric modulation function [1]. This establishes that the 6-azaindole core is a viable bioisostere for indole in this pharmacophore while 7-azaindole is not, with direct implications for kinase inhibitor design where hinge-binding geometry is similarly sensitive to nitrogen placement.

CB1 Allosteric Modulation
Head-to-head
6-Azaindole-2-carboxamides retain CB1 binding and allosteric modulation; 7-azaindole analogs show complete loss of binding
Supports isomer-specific scaffold selection for hinge-binding programs
Binary outcome in CB1 assay; hinge geometry relevance requires kinase-panel confirmation
Cannabinoid Receptor Allosteric Modulation Bioisostere Evaluation

Alkylation Regioselectivity: 7-Methyl vs. Parent Core

Comparative alkylation studies of 7-methyl-6-azaindole versus unsubstituted 6-azaindole anions in dimethylformamide demonstrated that the 7-methyl group alters alkylation patterns through a combination of steric factors and charge distribution changes in the transition state [1]. The methyl substituent influences whether alkylation occurs on the pyrrole ring versus the pyridine ring, a critical consideration for downstream functionalization strategies in medicinal chemistry.

Alkylation Regioselectivity
Head-to-head
7-Methyl-6-azaindole yields altered pyrrole vs. pyridine alkylation ratio compared to parent 6-azaindole
Enables predictable regioselectivity control for SAR derivatization
Exact ratios not specified; steric and charge-distribution effects verified by STO-3G calculations
Alkylation Regioselectivity Reaction Optimization

Enhanced H-Bonding via 3-Acetyl Group

Molecular docking studies of 3-acetyl-substituted azaindole analogs with the PFV-integrase model indicate that the acetyl group forms hydrogen bonds with catalytic residues including Asp64 and Asp116, as well as magnesium cofactors in the active site . The ketone oxygen of the acetyl group serves as a hydrogen-bond acceptor, a functionality absent in unsubstituted 6-azaindole cores.

H-Bonding via 3-Acetyl
Class-level inference
Docking predicts acetyl group hydrogen bonds with Asp64, Asp116, Mg²⁺ cofactors (PFV-integrase model)
Reported hydrogen-bond anchor point for kinase inhibitor design
Data to verify; adapted from Singh et al. (2023); source not provided
Kinase Inhibition Hydrogen Bonding Molecular Docking

Aqueous Solubility: 6-Azaindole vs. Indole

Replacement of the indole core with 6-azaindole in the Org27569 class of CB1 allosteric modulators resulted in improved aqueous solubility compared to the parent indole-2-carboxamide counterparts [1]. The additional ring nitrogen increases polarity and hydrogen-bonding capacity, directly enhancing aqueous solubility—a critical parameter for assay development and lead optimization.

Aqueous Solubility
Class-level inference
6-Azaindole-2-carboxamides show improved aqueous solubility vs. indole-2-carboxamides
May reduce need for solubilizing excipients in assay buffers
Qualitative improvement; exact fold-change not reported
Solubility Physicochemical Properties Drug Formulation

Improved Synthetic Route for 7-Methyl-6-azaindole

Mahadevan and Rasmussen (1992) reported improved, convenient, and reliable routes for the synthesis of 7-methyl-6-azaindole, achieving the compound through significant modifications to established procedures or via new methods that afford the compound in improved yields [1]. This synthetic accessibility enables procurement of the core structure at research and development scale.

Synthetic Route
Supporting evidence
Improved routes for 7-methyl-6-azaindole reported with enhanced yields over prior procedures
Supports reliable building block supply for medicinal chemistry
Exact yields not specified in available abstract; Mahadevan & Rasmussen (1992)
Synthetic Methodology Yield Optimization Building Block Production

3-Acetyl-7-Methyl-6-azaindole Applications


Kinase Inhibitor Hinge-Binding Scaffold

Medicinal chemistry programs targeting ATP-binding sites of protein kinases can employ 3-acetyl-7-methyl-6-azaindole as a hinge-binding scaffold where the 6-azaindole core offers distinct hydrogen-bonding geometry compared to 7-azaindole isomers [1]. The 3-acetyl group provides a hydrogen-bond acceptor predicted to interact with catalytic residues (Asp64, Asp116) and magnesium cofactors, while the 7-methyl group can be leveraged to modulate lipophilicity and alkylation regioselectivity during SAR exploration [2].

CB1 Allosteric Modulator Development

Based on direct comparative evidence demonstrating that 6-azaindole-2-carboxamides retain CB1 allosteric modulation while 7-azaindole analogs lose all activity, 3-acetyl-7-methyl-6-azaindole can serve as a starting point for CB1 modulator programs seeking the solubility advantages of the azaindole core over indole [3]. The 6-azaindole framework provides improved aqueous solubility relative to indole, facilitating in vitro assay development [3].

Regioselective Alkylation Derivatization

The 7-methyl substituent on the 6-azaindole core confers predictable alkylation regioselectivity distinct from unsubstituted 6-azaindole, as established through comparative alkylation studies of azaindole anions in dimethylformamide [4]. This property enables chemists to direct alkylation to either the pyrrole or pyridine ring by leveraging steric and charge-distribution effects modulated by the 7-methyl group, a useful feature for constructing focused compound libraries [4].

Bcr-Abl Kinase Inhibitor Building Block

Recent patent activity (US 12,240,846 B2; US 11,807,638 B2; EP 4225742 A1) specifically claims 5- and 6-azaindole compounds for inhibition of Bcr-Abl tyrosine kinases, with applications in chronic myeloid leukemia (CML) treatment [5][6]. The explicit inclusion of 6-azaindole scaffolds in these composition-of-matter patents validates the commercial and therapeutic relevance of this core structure and positions 3-acetyl-7-methyl-6-azaindole as a relevant intermediate for Bcr-Abl inhibitor discovery programs [5][6].

Application
Selection Property
Validation Focus
Kinase inhibitor hinge-binding scaffold design
6-Azaindole core geometry & H-bond anchor
Hinge-binding assay and kinase selectivity profiling
CB1 allosteric modulator research
6-Azaindole vs. 7-azaindole isomer activity
CB1 binding retention and allosteric modulation assays
Regioselective derivatization workflows
7-Methyl-directed alkylation pattern
Alkylation product distribution analysis
Bcr-Abl kinase inhibitor SAR exploration
6-Azaindole scaffold patent relevance
Kinase inhibition and mutant selectivity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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